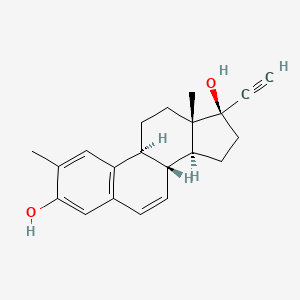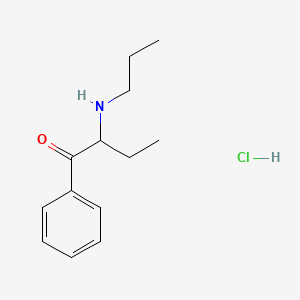
1-Phenyl-2-(propylamino)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(propylamino)-1-butanone hydrochloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride typically involves the reaction of phenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenylbutanone or phenylbutanoic acid.
Reduction: Formation of phenylbutanol or phenylbutylamine.
Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on neurotransmitter release and potential use in neurological studies.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by enhancing the release of neurotransmitters such as norepinephrine and dopamine. It acts as a catecholaminergic activity enhancer, stimulating the impulse propagation-mediated release of these neurotransmitters. This mechanism is distinct from that of traditional stimulants, as it does not cause a flood of neurotransmitter release but rather increases the amount released during normal neuronal activity.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-propylaminopentane: Another catecholaminergic activity enhancer with a similar structure but different pharmacological profile.
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Benzofuranylpropylaminopentane: An improved monoaminergic activity enhancer with higher potency and selectivity.
Uniqueness: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride is unique due to its specific structure, which allows it to selectively enhance neurotransmitter release without causing uncontrolled release. This property makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
18267-91-9 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
1-phenyl-2-(propylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-12(4-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |
Clé InChI |
JHWXPVNTCVFSRN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(CC)C(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


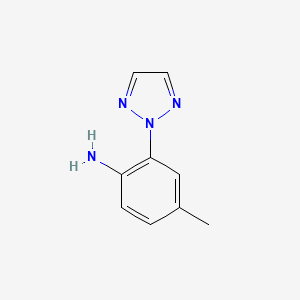

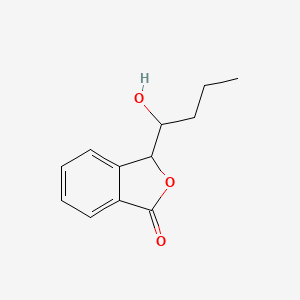

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
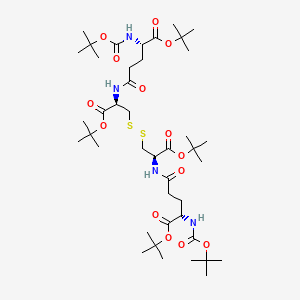
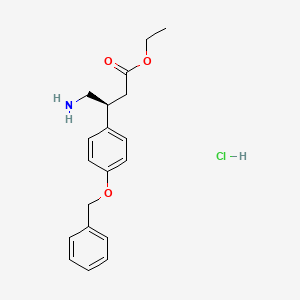
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
